An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile
An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile
CAS Number: 58537-99-8
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-2,6-dimethylbenzonitrile, a key aromatic intermediate in the synthesis of complex organic molecules. With its CAS Number 58537-99-8, this compound has garnered interest within the scientific community for its utility as a versatile building block, particularly in the realm of medicinal chemistry. This document details the compound's physicochemical properties, provides validated synthetic methodologies with mechanistic insights, explores its reactivity, and discusses its applications in drug discovery, including its role in the development of novel kinase inhibitors. Safety protocols and spectroscopic data for characterization are also presented to provide a holistic resource for researchers, scientists, and drug development professionals.
Introduction and Significance
4-Hydroxy-2,6-dimethylbenzonitrile, also known as 4-cyano-3,5-dimethylphenol, is a substituted aromatic nitrile. Its molecular architecture, featuring a phenolic hydroxyl group, a nitrile moiety, and two sterically hindering methyl groups ortho to the nitrile, bestows upon it a unique reactivity profile. The electron-withdrawing nature of the nitrile group acidifies the phenolic proton, while the hydroxyl group, in turn, influences the reactivity of the aromatic ring. This interplay of functional groups makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex molecular scaffolds. Its utility as an intermediate is exemplified by its incorporation into novel small molecule inhibitors targeting enzymes such as choline kinase, a pathway implicated in oncogenesis[1]. This guide aims to provide a detailed exposition of the critical technical aspects of 4-Hydroxy-2,6-dimethylbenzonitrile, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of 4-Hydroxy-2,6-dimethylbenzonitrile is fundamental to its application in synthetic chemistry. These properties govern its solubility, reactivity, and handling requirements.
Table 1: Physicochemical Properties of 4-Hydroxy-2,6-dimethylbenzonitrile
| Property | Value | Source(s) |
| CAS Number | 58537-99-8 | [2][3] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| Appearance | White crystal | [3] |
| Melting Point | 176 °C | [4] |
| Boiling Point (Predicted) | 313.7 ± 30.0 °C | [4] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [4] |
| InChIKey | KZEJTKHRBQWACL-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 4-Hydroxy-2,6-dimethylbenzonitrile.
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Mass Spectrometry (GC-MS): The gas chromatography-mass spectrum provides key information for its identification. The molecular ion peak ([M]⁺) is observed at m/z 147. Other significant fragments are typically observed at m/z 132 and 118, corresponding to the loss of a methyl group and subsequent fragments[2].
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Infrared (IR) Spectroscopy: The IR spectrum of 4-Hydroxy-2,6-dimethylbenzonitrile exhibits characteristic absorption bands for its functional groups. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. A sharp, strong absorption band around 2230 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. The aromatic C-H and C=C stretching vibrations are observed in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively.
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¹H NMR (Predicted): The two aromatic protons would appear as a singlet due to symmetry. The six protons of the two methyl groups would also resonate as a singlet. The phenolic proton would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
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¹³C NMR (Predicted): The spectrum would show distinct signals for the aromatic carbons, the methyl carbons, the carbon of the nitrile group, and the carbon bearing the hydroxyl group. The chemical shifts would be influenced by the electronic effects of the substituents.
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Synthesis and Mechanistic Considerations
The synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile can be efficiently achieved through a two-step process starting from the readily available 2,6-dimethylphenol. This synthetic route offers a high degree of regioselectivity and good overall yields.
Step 1: Formylation of 2,6-Dimethylphenol (Duff Reaction)
The introduction of a formyl group at the para-position of 2,6-dimethylphenol is a critical first step. The Duff reaction, which utilizes hexamethylenetetramine in trifluoroacetic acid (TFA), is a highly effective method for this transformation[7][8].
Experimental Protocol:
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To a round-bottom flask, add 2,6-dimethylphenol (1.0 eq.), hexamethylenetetramine (1.0 eq.), and trifluoroacetic acid.
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Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12 hours.
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After cooling, concentrate the reaction mixture under reduced pressure.
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The residue is then quenched with ice water and the pH is adjusted to basic with sodium carbonate.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,5-dimethyl-4-hydroxybenzaldehyde.
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The crude product can be purified by recrystallization from a chloroform/pentane mixture to afford a yellow solid with a high yield (typically around 95%)[7][8].
Causality of Experimental Choices:
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Hexamethylenetetramine and TFA: This combination serves as the formylating agent. The acidic medium of TFA protonates hexamethylenetetramine, leading to its decomposition and the in-situ formation of an electrophilic iminium ion species, which is the active formylating agent.
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Para-selectivity: The hydroxyl group of 2,6-dimethylphenol is an ortho-, para-directing group. The steric hindrance from the two ortho-methyl groups effectively blocks the ortho positions, leading to highly selective formylation at the para-position.
Step 2: Conversion of Aldehyde to Nitrile
The transformation of the aldehyde functional group of 3,5-dimethyl-4-hydroxybenzaldehyde into a nitrile is efficiently achieved through a one-pot reaction with hydroxylamine hydrochloride in a suitable solvent, such as N,N-dimethylformamide (DMF)[3][8][9]. This reaction proceeds via an oxime intermediate which subsequently undergoes dehydration.
Experimental Protocol:
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In a reaction vessel, combine 3,5-dimethyl-4-hydroxybenzaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in DMF.
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Heat the reaction mixture to 130 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and dilute it with ethyl acetate.
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Filter the mixture through a pad of diatomaceous earth, washing the filter cake with additional ethyl acetate.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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The resulting crude product is then purified by silica gel column chromatography to yield pure 4-Hydroxy-2,6-dimethylbenzonitrile[3].
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride: This reagent reacts with the aldehyde to form an oxime intermediate.
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DMF as Solvent and Dehydrating Agent: DMF serves as a high-boiling polar aprotic solvent, facilitating the reaction. At elevated temperatures, it also promotes the dehydration of the oxime intermediate to the corresponding nitrile. Studies have shown that DMF provides optimal yields for this transformation compared to other solvents[9].
Reactivity and Key Transformations
The chemical reactivity of 4-Hydroxy-2,6-dimethylbenzonitrile is dictated by its three key functional components: the phenolic hydroxyl group, the nitrile group, and the aromatic ring.
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Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-arylation to form ether derivatives, and esterification with acyl chlorides or anhydrides to yield corresponding esters. These transformations are valuable for modifying the compound's solubility and electronic properties.
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Reactions of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (4-hydroxy-2,6-dimethylbenzoic acid). Alternatively, it can be reduced to a primary amine (4-(aminomethyl)-3,5-dimethylphenol) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
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Reactions of the Aromatic Ring: The aromatic ring is activated by the hydroxyl group and deactivated by the nitrile group. The positions ortho to the hydroxyl group (and meta to the nitrile) are susceptible to electrophilic aromatic substitution, such as nitration or halogenation, although the steric hindrance from the adjacent methyl groups can influence the reaction's feasibility and regioselectivity.
Applications in Drug Discovery and Development
The structural motifs present in 4-Hydroxy-2,6-dimethylbenzonitrile make it a valuable building block in medicinal chemistry for the synthesis of biologically active molecules. Its utility as a synthetic intermediate has been demonstrated in the development of novel therapeutics.
A notable application is its use as a key intermediate in the synthesis of novel small molecule inhibitors of choline kinase (ChoK)[1]. ChoK is an enzyme that catalyzes the phosphorylation of choline to phosphocholine, a crucial step in the synthesis of phosphatidylcholine, a major component of cell membranes. Elevated ChoK activity has been linked to various cancers, making it an attractive target for anticancer drug development.
The synthesis of these inhibitors often involves the derivatization of the phenolic hydroxyl group of 4-Hydroxy-2,6-dimethylbenzonitrile to introduce pharmacophoric features that enhance binding to the active site of the enzyme. The nitrile group can also be transformed into other functional groups to further modulate the compound's biological activity and pharmacokinetic properties.
Safety and Handling
4-Hydroxy-2,6-dimethylbenzonitrile is classified as harmful and requires careful handling in a laboratory setting.
GHS Hazard Statements: [2]
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Hydroxy-2,6-dimethylbenzonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the construction of complex molecular architectures. As research into novel therapeutic agents continues, the strategic application of intermediates like 4-Hydroxy-2,6-dimethylbenzonitrile will undoubtedly play a crucial role in the development of next-generation pharmaceuticals.
References
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PubChem. (n.d.). 4-Hydroxy-2,6-dimethylbenzonitrile. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2025). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved January 11, 2026, from [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2025). A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. Retrieved January 11, 2026, from [Link]
- Journal of Medicinal Chemistry. (2016). Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery. (Referenced in J&K Scientific product page)
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PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved January 11, 2026, from [Link]
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